molecular formula C24H30N4O7 B14200007 L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine CAS No. 850195-11-8

L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine

Katalognummer: B14200007
CAS-Nummer: 850195-11-8
Molekulargewicht: 486.5 g/mol
InChI-Schlüssel: ZXAONUNUKCXGPK-DSYPUSFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine is a tetrapeptide composed of the amino acids serine, phenylalanine, alanine, and tyrosine. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields, including medicine and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the biosynthesis of peptides in microbial systems, providing an alternative method for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters facilitate the substitution of amino acid side chains.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds, if present.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.

Wirkmechanismus

The mechanism of action of L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may influence cellular signaling pathways, enzyme activity, or receptor function, depending on its structure and the context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine: Another peptide with a similar structure but different amino acid composition.

    Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: A longer oligopeptide with a more complex sequence.

Uniqueness

L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of serine, phenylalanine, alanine, and tyrosine allows it to participate in unique interactions and reactions that may not be observed in other peptides.

Eigenschaften

CAS-Nummer

850195-11-8

Molekularformel

C24H30N4O7

Molekulargewicht

486.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H30N4O7/c1-14(21(31)28-20(24(34)35)12-16-7-9-17(30)10-8-16)26-23(33)19(27-22(32)18(25)13-29)11-15-5-3-2-4-6-15/h2-10,14,18-20,29-30H,11-13,25H2,1H3,(H,26,33)(H,27,32)(H,28,31)(H,34,35)/t14-,18-,19-,20-/m0/s1

InChI-Schlüssel

ZXAONUNUKCXGPK-DSYPUSFNSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N

Kanonische SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.